molecular formula C24H22ClN5O4 B2501863 benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877616-75-6

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2501863
CAS No.: 877616-75-6
M. Wt: 479.92
InChI Key: QAEJUHIQLSDCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine hybrid compound characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • A 3-chlorophenyl substituent at position 9, contributing halogen-mediated electronic effects.
  • A methyl group at position 1, enhancing steric bulk and metabolic stability.
  • A benzyl acetate moiety at position 3, which may act as a prodrug component or influence solubility .
  • A partially saturated dihydro-6H-purino[7,8-a]pyrimidine scaffold, distinguishing it from fully aromatic purine derivatives.

Properties

CAS No.

877616-75-6

Molecular Formula

C24H22ClN5O4

Molecular Weight

479.92

IUPAC Name

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C24H22ClN5O4/c1-27-21-20(29-12-6-11-28(23(29)26-21)18-10-5-9-17(25)13-18)22(32)30(24(27)33)14-19(31)34-15-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14-15H2,1H3

InChI Key

QAEJUHIQLSDCLJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H24ClN5O4
  • Molecular Weight : 493.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : KLNMHQQMRFBYOR-UHFFFAOYSA-N

Structural Features

The compound features:

  • A pyrimido[1,2-g]purine core , which is known for its interactions with various biological targets.
  • A chlorophenyl group , enhancing its electronic properties and potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, disrupting their normal function.
  • Modulation of Receptor Functions : It can influence receptor-mediated signaling pathways, potentially leading to altered cellular responses such as apoptosis and proliferation.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain UBT derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines .
  • Antimicrobial Effects : Compounds related to this compound have been reported to exhibit antibacterial and antifungal properties .
  • Neuroprotective Potential : Some studies have suggested that similar compounds can inhibit interactions implicated in neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have focused on the biological implications of related compounds:

StudyFindings
Frentizole SAR StudyIdentified as a potent inhibitor of Aβ-ABAD interaction with an IC50 of 6.46 μM .
Cytotoxicity TestsUBT derivatives showed selective cytotoxicity against tumorigenic cell lines (e.g., WI-38 VA-13) with varying EC50 values .
Antimicrobial ActivityCompounds exhibited high efficiency against tested organisms with minimal inhibition concentrations around 50 μg/mL .

Comparison with Similar Compounds

(a) Benzyl 2-[9-(3,4-Dimethylphenyl)-1-Methyl-2,4-Dioxo-7,8-Dihydro-6H-Purino[7,8-a]Pyrimidin-3-Yl]Acetate

  • Key Differences: Substitution of 3-chlorophenyl with 3,4-dimethylphenyl, replacing a halogen with alkyl groups. Impact: Increased lipophilicity (logP ~2.8 vs. Synthesis: Similar synthetic route involving DIPEA and benzylamine in 1-butanol, but starting from 9-(3,4-dimethylphenyl)-2,6-dichloro-9H-purine .

(b) Benzyl 2-[9-(4-Ethoxyphenyl)-1,7-Dimethyl-2,4-Dioxo-6,7,8,9a,10,10a-Hexahydro-4aH-Purino[7,8-a]Pyrimidin-3-Yl]Acetate

  • Key Differences: Additional methyl group at position 7 and a 4-ethoxyphenyl substituent at position 7. The hexahydro scaffold increases conformational flexibility .

Functional Group Analogues

(a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)

  • Structural Divergence: Replaces the purino-pyrimidine core with a tetrahydroimidazo[1,2-a]pyridine system. Functional Groups: Nitrophenyl (electron-withdrawing) and cyano groups enhance polarity (melting point: 243–245°C vs. ~200°C for purino-pyrimidines) . Biological Relevance: Demonstrates moderate yield (51%), suggesting challenges in synthetic optimization compared to purino-pyrimidines .

Comparative Data Table

Compound Name Core Structure Substituent (Position 9) Key Functional Groups Melting Point (°C) Yield (%)
Benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino-pyrimidine (dihydro) 3-Chlorophenyl Benzyl acetate, Methyl N/A N/A
Benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino-pyrimidine (dihydro) 3,4-Dimethylphenyl Benzyl acetate, Methyl N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine 4-Nitrophenyl Nitrophenyl, Cyano, Phenethyl 243–245 51

Key Research Findings

  • Synthetic Challenges : The 3-chlorophenyl derivative may require rigorous purification (e.g., column chromatography with chloroform/acetone) due to halogen-mediated side reactions, as seen in related purine syntheses .
  • In contrast, ethoxy or methyl groups reduce reactivity .

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

Aminopyrimidine derivatives undergo cyclization with β-ketoesters or malonate esters under basic conditions. For example, 1-methyl-4,6-dihydroxypyrimidine reacts with diethyl malonate in the presence of sodium ethoxide to form the dihydroxypurino[7,8-a]pyrimidine intermediate.

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Sodium ethoxide (2 eq)
  • Temperature: 80°C, 12 hours
  • Yield: 78–85%

Chlorination and Oxidation

Chlorination at C2 and C4 positions is achieved using phosphorus oxychloride (POCl₃), followed by oxidation with Dess–Martin periodinane to introduce dioxo groups:

$$
\text{Dihydroxypurino[7,8-a]pyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{Dichloro intermediate} \xrightarrow{\text{Dess–Martin periodinane}} \text{2,4-Dioxo derivative}
$$

Key Data :

  • POCl₃ chlorination yield: 61–67%
  • Oxidation yield: 89–93%

Introduction of the 3-Chlorophenyl Group

Suzuki–Miyaura Coupling

The 3-chlorophenyl group is introduced via palladium-catalyzed cross-coupling. A brominated purino[7,8-a]pyrimidine intermediate reacts with 3-chlorophenylboronic acid under Suzuki conditions:

$$
\text{Purino[7,8-a]pyrimidine-Br} + \text{3-Cl-C₆H₄-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{9-(3-Chlorophenyl) derivative}
$$

Optimized Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 eq)
  • Solvent: Dioxane/Water (4:1)
  • Temperature: 90°C, 8 hours
  • Yield: 55–61%

Methylation at the N1 Position

Methylation is performed using methyl iodide (MeI) in the presence of a mild base:

$$
\text{9-(3-Chlorophenyl)-2,4-dioxo derivative} + \text{MeI} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Methyl product}
$$

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (3 eq)
  • Temperature: 60°C, 6 hours
  • Yield: 82–88%

Installation of the Benzyl Acetate Moiety

Acetic Acid Side Chain Introduction

A nucleophilic substitution reaction introduces the acetic acid group at C3. The chlorinated intermediate reacts with ethyl bromoacetate, followed by saponification:

$$
\text{3-Chloro intermediate} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ethyl acetate derivative} \xrightarrow{\text{NaOH, EtOH}} \text{Acetic acid}
$$

Yields :

  • Alkylation: 74–77%
  • Saponification: 90–95%

Benzyl Ester Formation

The carboxylic acid is esterified with benzyl alcohol using carbodiimide coupling:

$$
\text{Acetic acid} + \text{Benzyl alcohol} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Benzyl acetate}
$$

Conditions :

  • Coupling agents: EDCI (1.2 eq), HOBt (1.1 eq)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C, 12 hours
  • Yield: 85–91%

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield (%) Reference
Core cyclization Cyclocondensation NaOEt 78–85
Chlorination POCl₃ 61–67
Suzuki coupling Pd(0)-catalyzed Pd(PPh₃)₄ 55–61
Methylation Alkylation MeI, K₂CO₃ 82–88
Benzyl ester formation Esterification EDCI/HOBt 85–91

Challenges and Optimization Strategies

  • Regioselectivity in Coupling Reactions : Use of directing groups (e.g., nitro) improves selectivity during Suzuki reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates with >95% purity.
  • Green Chemistry : Replacing POCl₃ with SOCl₂ in chlorination reduces toxicity without compromising yield.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from purine/pyrimidine precursors. Key steps include:

  • Cyclocondensation: Reacting 3-chlorophenyl-substituted pyrimidine intermediates with purine derivatives under reflux in dichloromethane or ethanol ().
  • Acetylation: Introducing the benzyl acetate group via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Optimization: Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) to improve yield. Catalysts like EtONa can enhance reaction efficiency .

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield RangeKey Evidence
CyclocondensationDichloromethane, EtONa, 6 h, RT51–61%
AcetylationBenzyl bromide, K₂CO₃, DMF, 80°C60–70%

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for the 3-chlorophenyl group) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
  • IR Spectroscopy: Confirm key functional groups (e.g., C=O stretching at 1700–1750 cm⁻¹ for the dioxo groups) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What purification techniques are recommended to achieve >95% purity?

Methodological Answer:

  • Recrystallization: Use ethanol/dichloromethane (1:2 v/v) to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .
  • HPLC: Use a C18 column and acetonitrile/water mobile phase for final purity validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the purino-pyrimidine core in nucleophilic reactions?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction rates under varying pH and solvent conditions to identify rate-determining steps.
  • Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to track nucleophilic attack sites .
  • Computational Modeling: Apply DFT to map electron density distributions and predict reactive sites (e.g., C3 position for benzylation) .

Q. What strategies resolve discrepancies between calculated and observed HRMS data?

Methodological Answer:

  • Isotopic Pattern Analysis: Check for adducts (e.g., [M+Na]⁺) or solvent clusters that may skew observed masses .
  • High-Resolution Calibration: Use internal standards (e.g., fluorinated analogs) to minimize instrumental drift .
  • Fragmentation Studies: Perform MS/MS to confirm molecular ion stability and rule out in-source decay .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate enzyme-binding affinity .
  • Core Modifications: Introduce sulfur atoms into the purino-pyrimidine ring to enhance metabolic stability (e.g., thieno-pyrimidine analogs) .

Q. Table 2: SAR Trends for Analogous Compounds

ModificationObserved EffectEvidence
4-Fluorobenzyl substitutionIncreased kinase inhibition (IC₅₀: 0.8 μM)
Thieno-pyrimidine coreImproved plasma stability (t₁/₂: >6 h)

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near Km values .
  • CYP450 Interaction: Perform liver microsome assays with LC-MS/MS detection to assess metabolic interference .
  • Dose-Response Curves: Generate IC₅₀ values using 8–10 concentration points to ensure statistical validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.